Cas no 2715-09-5 (4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide)

4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide structure
2715-09-5 structure
Product name:4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
CAS No:2715-09-5
MF:C13H9NO2F4S
MW:319.27466
CID:914718
PubChem ID:341404

4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
    • STOCK2S-62526; AC1L7TWU; AKOS000383923; STK016090; N-(p-Fluorphenylsulfonyl)-3-trifluormethylanilin; CBMicro_019127; CCG-7247; NSC373491; ZINC00029459;
    • AKOS000383923
    • 2715-09-5
    • BIM-0018936.P001
    • 4-FLUORO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE
    • DTXSID70321310
    • STK016090
    • AK-968/11164992
    • SR-01000478010-1
    • CCG-7247
    • CBMicro_019127
    • SR-01000478010
    • NSC-373491
    • NSC373491
    • Inchi: InChI=1S/C13H9F4NO2S/c14-10-4-6-12(7-5-10)21(19,20)18-11-3-1-2-9(8-11)13(15,16)17/h1-8,18H
    • InChI Key: LMYMBUDDVGQSHF-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(F)(F)F

Computed Properties

  • Exact Mass: 319.02907
  • Monoisotopic Mass: 319.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.476
  • Boiling Point: 373.4°C at 760 mmHg
  • Flash Point: 179.6°C
  • Refractive Index: 1.551
  • PSA: 46.17

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